molecular formula C21H23ClFN2O4P B11419493 Diethyl {2-(4-chlorobenzyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-chlorobenzyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11419493
M. Wt: 452.8 g/mol
InChI Key: YFEKTWWSFQSUNE-UHFFFAOYSA-N
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Description

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is usually achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while reduction could produce a phosphine oxide .

Scientific Research Applications

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism by which DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
  • DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE

Uniqueness

The uniqueness of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C21H23ClFN2O4P

Molecular Weight

452.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C21H23ClFN2O4P/c1-3-27-30(26,28-4-2)21-20(24-14-16-7-11-18(23)12-8-16)29-19(25-21)13-15-5-9-17(22)10-6-15/h5-12,24H,3-4,13-14H2,1-2H3

InChI Key

YFEKTWWSFQSUNE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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